2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-14-9-8-10-4-2-7-13(16(10)21-14)20-17(22)15-11(18)5-3-6-12(15)19/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSDGYJHCUIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC=C3Cl)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 2-methoxyquinoline: This can be achieved by the cyclization of an appropriate aniline derivative with a methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the chloro and fluoro groups: The quinoline derivative is then subjected to halogenation reactions using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.
Formation of the benzamide: The halogenated quinoline derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in pancreatic cancer models. In studies involving MIA PaCa-2 cells, the compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.30 μM, indicating robust cytotoxic activity .
Table 1: Anticancer Activity of 2-Chloro-6-Fluoro-N-(2-Methoxyquinolin-8-Yl)Benzamide
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | 0.30 | Induction of apoptosis and autophagy |
| HeLa | TBD | TBD |
| A549 | TBD | TBD |
Note: TBD indicates data that requires further research.
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound. Its derivatives have been tested against various bacterial strains and have demonstrated significant antimicrobial activity. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzamide structure can enhance antibacterial potency .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 2-Chloro-5-Fluoro-N-[Dibenzyl Carbamothioyl]Benzamide | Escherichia coli | TBD |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the chloro and fluoro substituents significantly influences the biological activity of the compound. The fluorine atom enhances lipophilicity, which may improve cell membrane permeability, while the chloro group may play a role in receptor binding affinity .
Figure 1: Proposed Mechanism of Action
Mechanism of Action
Case Studies and Experimental Findings
Several case studies have documented the application of this compound in various experimental setups:
- Case Study 1 : A study evaluated the anticancer effects of related quinoline derivatives, demonstrating that structural modifications led to varying degrees of cytotoxicity against different cancer types .
- Case Study 2 : Another research effort focused on synthesizing thiourea derivatives from similar benzamide structures, revealing enhanced antifungal activities alongside antibacterial properties .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Features
Key Observations:
- Halogenation Patterns : The target compound’s 2-Cl/6-F substitution contrasts with analogs like 2-chloro-6-methyl-N-phenylbenzamide (methyl instead of F). Fluorine’s electronegativity may enhance electronic effects compared to methyl .
- Quinoline vs. Phenyl: The 2-methoxyquinolin-8-yl group distinguishes the target compound from phenyl-substituted analogs (e.g., CTB,7). Quinoline’s nitrogen atom and aromatic system could facilitate π-π stacking or hydrogen bonding in biological targets .
Comparison with Functionally Similar Benzamide Derivatives
Benzamide derivatives are widely studied for HAT modulation (Table 2). The target compound’s functional profile can be inferred from structurally related molecules:
Table 2: Functional Analogs in HAT Modulation
Key Observations:
- Substituent Impact: Long acyl chains (e.g., tetradecanoylamino in compound 17) enhance PCAF HAT inhibition, suggesting hydrophobic interactions are critical . The target compound lacks such chains but includes a methoxyquinoline group, which may compensate via aromatic interactions.
- Halogen Effects : CTB,7’s trifluoromethyl group correlates with p300 activation, whereas chloro/fluoro substituents in the target compound might favor inhibition, as seen in other halogenated benzamides .
- Scaffold Flexibility: Replacement of salicylic acid (in anacardic acid derivatives) with 2-aminobenzoic acid (in compound 9) retained activity, indicating the benzamide core’s versatility . The target compound’s quinoline moiety could similarly serve as a scaffold modifier.
Biological Activity
2-Chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities. This compound features a unique combination of chloro, fluoro, and methoxy groups that enhance its chemical reactivity and potential therapeutic applications. The compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable lead in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets, which may include:
- Enzymes : The compound may inhibit or modulate enzyme activity, leading to various biological effects.
- Receptors : It can influence receptor function, impacting signaling pathways.
Anticancer Potential
The compound is also being explored for its anticancer properties. Quinoline derivatives have been noted for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can effectively reduce cell viability in various cancer cell lines, including those from non-small cell lung cancer (NSCLC), colon cancer, and melanoma .
Anti-inflammatory Effects
Additionally, quinoline-based compounds have exhibited anti-inflammatory properties. Research indicates that they may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer, Anti-inflammatory |
| 2-Chloro-6-Fluoro-N-(2-Methoxyphenyl)Benzamide | Similar | Antimicrobial |
| 2-Chloro-6-Fluoro-N-(2-Methoxyphenyl)Quinoline | Similar | Anticancer |
Case Studies and Research Findings
- Antibacterial Studies : A study examining the antibacterial efficacy of quinoline derivatives demonstrated that compounds with similar substitutions showed significant inhibition against Gram-positive and Gram-negative bacteria . This suggests potential for this compound in treating bacterial infections.
- Anticancer Activity : In a recent investigation of quinoline-based diarylamides, several compounds exhibited potent antiproliferative effects against various cancer cell lines. The study highlighted the potential of these compounds in overcoming resistance mechanisms in targeted cancer therapies .
- Inflammation Modulation : Research on quinoline derivatives has shown their ability to modulate inflammatory responses in vitro and in vivo models. These findings support further exploration of this compound for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves coupling a substituted benzamide moiety with a quinoline derivative. Key steps include:
- Acylation : Reacting 2-methoxyquinolin-8-amine with 2-chloro-6-fluorobenzoyl chloride under anhydrous conditions (e.g., pyridine/CH₂Cl₂) to form the amide bond .
- Optimization : Use Pd/C hydrogenation for reduction steps or TIPSCl for protecting sensitive functional groups. Reaction temperature (room temp vs. reflux) and solvent polarity (DMF vs. CH₂Cl₂) significantly influence yields .
- Validation : Monitor progress via TLC or HPLC, with final purification via column chromatography or recrystallization.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Spectroscopic Cross-Validation : Compare FT-IR peaks (e.g., amide C=O stretch at ~1650 cm⁻¹) with computational predictions .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Functional Group Modifications : Systematically replace chloro/fluoro substituents with other halogens or electron-withdrawing groups to assess impact on target binding .
- Bioisosteric Replacements : Substitute the methoxyquinoline moiety with pyridine or isoquinoline derivatives to evaluate pharmacokinetic improvements (e.g., solubility, metabolic stability) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) and validate via SPR binding assays .
Q. What methodologies are effective in resolving contradictions in biological activity data across studies?
- Meta-Analysis Framework :
- Data Normalization : Adjust for variability in assay conditions (e.g., cell line differences, IC₅₀ protocols) .
- Dose-Response Reassessment : Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .
Q. How can AI-driven tools enhance the study of this compound’s pharmacokinetic properties?
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate COMSOL Multiphysics with AI to simulate absorption/distribution profiles across tissues .
- ADMET Prediction : Train machine learning models on PubChem datasets to forecast metabolic liabilities (e.g., CYP450 inhibition) .
- Reaction Optimization : Apply Bayesian optimization to screen solvent/catalyst combinations for improved synthetic efficiency .
Methodological Considerations
Q. What experimental designs are suitable for optimizing the compound’s bioactivity?
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Proteomics/Transcriptomics : Perform LC-MS/MS or RNA-seq to identify differentially expressed proteins/genes post-treatment .
- Thermal Shift Assays : Confirm target engagement by monitoring protein melting temperature shifts .
Data Presentation Guidelines
- Tabular Summaries : Include comparative IC₅₀ values, synthetic yields, and computational binding energies (see Table 1).
- Graphical Abstracts : Highlight key structural features, synthetic routes, and biological targets in a unified figure.
Q. Table 1. Representative Bioactivity Data
| Modification Site | IC₅₀ (nM) | Target Protein | Reference |
|---|---|---|---|
| Chloro (Position 2) | 45 ± 3 | Kinase X | |
| Fluoro (Position 6) | 82 ± 7 | GPCR Y | |
| Methoxy (Quinoline) | 120 ± 10 | Enzyme Z |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
